APTO-253 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APTO-253, also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.
Scientific Research Applications
Application in Acute Myeloid Leukemia (AML)
APTO-253 is a phase I clinical stage small molecule showing promise in treating acute myeloid leukemia (AML). It selectively induces CDKN1A (p21), leading to G0–G1 cell-cycle arrest and triggering apoptosis in AML cells. This compound has been found to reduce MYC mRNA expression and protein levels, which is crucial since MYC overexpression is linked to cancer proliferation. Interestingly, APTO-253 is converted intracellularly to a ferrous complex [Fe(253)3] which stabilizes G-quadruplex (G4) structures in DNA, affecting telomeres and MYC promoters but not non-G4 double-stranded DNA. This action on G-quadruplex DNA motifs explains the drug's impact on MYC expression, cell-cycle arrest, DNA damage, and stress responses (Local et al., 2018).
Interaction with G-Quadruplex DNA and c-MYC Expression
APTO-253's interaction with G-quadruplex DNA is linked to its inhibition of c-MYC expression, induction of DNA damage, and generation of synthetic lethality in cells with BRCA1/2 impairment. It kills acute myeloid leukemia (AML) cells selectively, without harming normal cells. This effect can be attributed to its action on G-quadruplex DNA motifs, which leads to modulation of c-MYC at the transcriptional level, destabilization of c-MYC mRNA, and activation of DNA damage response pathways (Local et al., 2017).
Role in Modulating Transcription Factor KLF4
APTO-253 induces the expression of KLF4, a tumor suppressor, which results in the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This action suggests its potential in treating hematologic malignancies. APTO-253 also causes decreased expression of genes involved in tumor hypoxia and angiogenesis, indicating its broader implications in cancer treatment (Definitions, 2020).
Exploitation of DNA BRCA1/2 Deficiency
APTO-253 exploits defects in homologous recombination, particularly in the context of BRCA1/2 deficiency. Its ability to induce DNA damage makes it particularly effective against cells lacking in BRCA1 or BRCA2 function, similar to the effects of PARP inhibitors like olaparib. This property makes APTO-253 a valuable addition to the limited repertoire of drugs that can leverage homologous recombination defects (Tsai et al., 2018).
Synthetic Lethal Interaction with IDH1/2 Mutations
APTO-253 displays a synthetic lethal interaction with IDH1/2 mutations. Cells carrying these mutations are hypersensitive to APTO-253, which, coupled with its ability to reduce Myc expression, suggests its potential use in treating both IDH1/2 mutant AML and solid tumors (Tsai et al., 2019).
Clinical Pharmacokinetics
The pharmacokinetics of APTO-253 support its use in treating relapsed or refractory hematologic malignancies. It has shown significant cytotoxic activity against leukemia, lymphoma, and myeloma cell lines, and induces the expression of KLF4, leading to apoptosis in AML cells (Rice et al., 2015).
properties
CAS RN |
1691221-67-6 |
---|---|
Product Name |
APTO-253 hydrochloride |
Molecular Formula |
C22H15ClFN5 |
Molecular Weight |
403.84 |
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride |
InChI |
InChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H |
InChI Key |
XGEPFSYBBQZKKW-UHFFFAOYSA-N |
SMILES |
CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=CC(F)=C6.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
APTO-253 hydrochloride; APTO-253 HCl; APTO 253 HCl; APTO253 HCl; LOR 253; LOR253; LOR-253; LT-253; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.